![molecular formula C7H15NO2 B3146315 tert-butyl (2R)-2-aminopropanoate CAS No. 59624-87-2](/img/structure/B3146315.png)
tert-butyl (2R)-2-aminopropanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as tert-butyl [(1S,2R)-2-aminocyclohexyl]carbamate has been studied. Two different patents from different groups have shown that it can be isolated in the pure form using either (S)-mandelic acid or ®-mandelic acid as a chiral resolving reagent .Scientific Research Applications
1. NMR Research and Medicinal Chemistry
(Tressler & Zondlo, 2014) explored the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, which were incorporated in model α-helical and polyproline helix peptides. These amino acids showed distinct conformational preferences and were sensitively detected by 19F NMR, suggesting their utility in probes and medicinal chemistry.
2. Enantioselective Synthesis
Research by (Arvanitis et al., 1998) showed that 3-Aminopropanoic acid derivatives can be prepared enantioselectively. tert-Butyl bromoacetate was used in this process, indicating the potential of tert-butyl (2R)-2-aminopropanoate in enantioselective synthesis applications.
3. Asymmetric Synthesis in Amino Acid Derivatives
The work of (Csatayová et al., 2011) and (Bull et al., 2002) illustrate the use of tert-butyl derivatives in asymmetric synthesis, which is crucial for creating specific amino acid derivatives with potential pharmacological applications.
4. High-Molecular-Weight System Studies in NMR
(Chen et al., 2015) demonstrated that O-tert-Butyltyrosine can be incorporated into proteins for NMR studies. This shows that tert-butyl (2R)-2-aminopropanoate could be useful in research involving high-molecular-weight systems and measurements of submicromolar ligand binding affinities.
5. Synthesis of Cryptophycin-24
(Eggen et al., 2000) reported the synthesis of tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, a major component of the cryptophycins, using tert-butyl derivatives. This research highlights the role of tert-butyl (2R)-2-aminopropanoate in the synthesis of complex organic compounds.
6. Enantioselective Synthesis in Organic Process Research
(Alonso et al., 2005) described an enantioselective synthesis method involving tert-butyl derivatives, emphasizing its application in scalable organic synthesis processes.
7. Facile Synthesis in Organic Chemistry
The research by (Chevallet et al., 1993) presents a facile synthesis method for N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives, demonstrating the utility of tert-butyl derivatives in simplifying synthetic processes in organic chemistry.
8. Synthesis of Radiotracers in PET Imaging
(Liu et al., 2017) describes the synthesis of a tert-butyl derivative as a precursor for PET radiotracers, indicating its potential in medical imaging and diagnostics.
Mechanism of Action
Target of Action
Tert-butyl (2R)-2-aminopropanoate is a complex compound that interacts with various targets. The primary targets are often large macromolecular complexes . The tert-butyl group in this compound has unique reactivity patterns, which are highlighted by its characteristic applications .
Mode of Action
The compound interacts with its targets through its tert-butyl group. This group exhibits a unique reactivity pattern due to its crowded nature . It has been used as a probe for NMR studies of macromolecular complexes . The compound’s interaction with its targets leads to changes in the structure and function of these targets, affecting their biological activity .
Biochemical Pathways
Tert-butyl (2R)-2-aminopropanoate affects various biochemical pathways. The tert-butyl group is involved in chemical transformations and has implications in biosynthetic and biodegradation pathways . It has also been used in the synthesis of dipeptides .
Result of Action
The result of the action of tert-butyl (2R)-2-aminopropanoate is dependent on the specific targets and pathways it affects. For instance, when used as a probe for NMR studies, it can provide valuable insights into the structure and function of macromolecular complexes .
Action Environment
The action, efficacy, and stability of tert-butyl (2R)-2-aminopropanoate can be influenced by various environmental factors. For example, the crowded nature of the tert-butyl group can affect its reactivity . Additionally, the compound’s action can be influenced by the solubility and stability of the sample in solution .
properties
IUPAC Name |
tert-butyl (2R)-2-aminopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHVYFBSLOMRCU-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R)-2-aminopropanoate | |
CAS RN |
59624-87-2 | |
Record name | tert-butyl (2R)-2-aminopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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